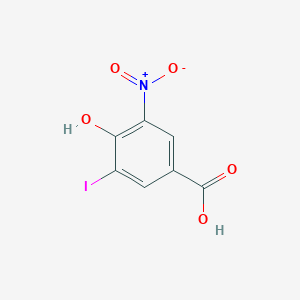

4-Hydroxy-3-iodo-5-nitrobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Hydroxy-3-iodo-5-nitrobenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H4INO5 and its molecular weight is 309.01 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anthelmintic Activity

One of the most notable applications of 4-hydroxy-3-iodo-5-nitrobenzoic acid is its effectiveness as an anthelmintic agent . Research indicates that this compound exhibits potent activity against parasitic nematodes and trematodes, particularly those affecting livestock:

- Target Species : Effective against Haemonchus contortus (a nematode) and Fasciola hepatica (a trematode).

- Dosage and Administration : Studies suggest effective dosages ranging from 0.005 g to 0.1 g per kg of animal body weight, administered orally or parenterally .

The mechanism of action involves disrupting the metabolic processes of the parasites, leading to their death without significant toxicity to the host animals .

Potential in Pharmaceutical Development

The compound's unique chemical structure makes it a candidate for further development into pharmaceutical agents:

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity, making them suitable for developing new antibiotics or antifungal agents .

- Anticancer Research : Its biological activity has prompted investigations into its potential as an anticancer agent, particularly in targeting specific cancer cell lines .

Chemical Research and Synthesis

In chemical research, this compound serves as an important intermediate in synthesizing other complex molecules:

- Synthesis Pathways : It can be synthesized through nitration processes involving p-cyanophenol, followed by iodination reactions .

- Use in Organic Chemistry : The compound is utilized in various organic reactions due to its reactive functional groups, facilitating further chemical transformations .

Case Study 1: Veterinary Application

A study conducted on the efficacy of this compound in treating gastrointestinal helminth infections in sheep demonstrated significant reductions in parasite load after treatment. The study highlighted:

- Methodology : Sheep were administered the compound at varying dosages.

- Results : A marked decrease in fecal egg counts was observed, indicating successful treatment of infections caused by Haemonchus contortus .

Case Study 2: Antimicrobial Testing

In another study focused on antimicrobial properties, derivatives of this compound were tested against several bacterial strains:

Eigenschaften

CAS-Nummer |

10463-17-9 |

|---|---|

Molekularformel |

C7H4INO5 |

Molekulargewicht |

309.01 g/mol |

IUPAC-Name |

4-hydroxy-3-iodo-5-nitrobenzoic acid |

InChI |

InChI=1S/C7H4INO5/c8-4-1-3(7(11)12)2-5(6(4)10)9(13)14/h1-2,10H,(H,11,12) |

InChI-Schlüssel |

OVNWFZWJHJVRGG-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)I)C(=O)O |

Kanonische SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)I)C(=O)O |

Synonyme |

4-HYDROXY-3-IODO-5-NITROBENZOIC ACID |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.